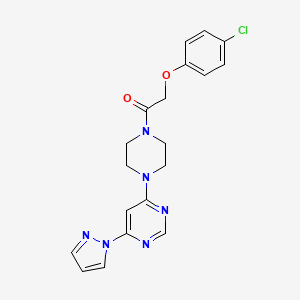
1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone" belongs to a class of chemicals that exhibit a complex structure incorporating pyrazole, pyrimidine, piperazine, and chlorophenoxy groups. This composition suggests a molecule with potential biological activity, given the known properties of these moieties in drug design and pharmacology. The compound's structure implies potential interactions with biological targets, making it a candidate for further chemical and biological investigations.
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step reactions, starting from basic building blocks to construct the pyrazole, pyrimidine, and piperazine units, followed by their integration into the final structure. A typical approach might involve nucleophilic substitution reactions, cyclization steps to form the heterocyclic rings, and final coupling reactions. For example, compounds with pyrazole and pyrimidine structures have been synthesized through reactions involving amino derivatives and active methylene compounds, showcasing the versatility of synthetic strategies in constructing complex molecules (Abdelriheem et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antagonist for Pain Management
- Research Focus: A study by Díaz et al. (2020) reported the development of a σ1 receptor antagonist clinical candidate for pain management, focusing on a series of pyrazoles including compounds similar to the query chemical.
- Key Findings: This compound showed high solubility and permeability, leading to its classification as a BCS class I compound, indicating good absorption and high solubility. It also exhibited antinociceptive properties in animal models.
Anticonvulsant Agent
- Research Focus: The synthesis and evaluation of novel compounds as potential anticonvulsant agents were described in a study by Ghareb et al. (2017).
- Key Findings: The study highlighted certain compounds that significantly delayed the onset of convulsions and prolonged survival time in models, compared to traditional treatments.
Antimicrobial and Anticancer Agents
- Research Focus: The study by Hafez et al. (2016) investigated a series of compounds, including the query chemical, for their potential as antimicrobial and anticancer agents.
- Key Findings: Several of the synthesized compounds showed higher anticancer activity than standard drugs and also exhibited good to excellent antimicrobial activity.
Insecticidal Evaluation
- Research Focus: The insecticidal activity of pyrazole-based tetrahydropyrimidine derivatives was studied by Halim et al. (2020).
- Key Findings: Some of these compounds displayed 100% mortality against specific pests, demonstrating their potential as insecticides.
Antibacterial, Antifungal, and Cytotoxic Activities
- Research Focus: The study by Gan et al. (2010) focused on azole-containing piperazine derivatives and their biological activities.
- Key Findings: The compounds exhibited moderate to significant antibacterial and antifungal activities, and some showed comparable activities to standard drugs.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c20-15-2-4-16(5-3-15)28-13-19(27)25-10-8-24(9-11-25)17-12-18(22-14-21-17)26-7-1-6-23-26/h1-7,12,14H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIIWQNDKMRPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2486696.png)


![3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2486703.png)

![6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2486705.png)
![ethyl 4-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2486707.png)
![3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2486708.png)
![5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole](/img/structure/B2486709.png)

![1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2486714.png)
